An In-depth Technical Guide to the Physicochemical Properties of 1-Ethyl-5-methyl-1H-pyrazol-4-amine Hydrochloride
An In-depth Technical Guide to the Physicochemical Properties of 1-Ethyl-5-methyl-1H-pyrazol-4-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 1-Ethyl-5-methyl-1H-pyrazol-4-amine hydrochloride (EMPA-HCl). As a substituted pyrazole, this compound belongs to a class of heterocyclic molecules of significant interest in medicinal chemistry and drug development due to their diverse biological activities.[1] This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of the compound's structural, thermal, solubility, and spectral characteristics. The causality behind experimental choices and the logic of analytical methodologies are explained to provide field-proven insights. All protocols are designed as self-validating systems, and key claims are supported by authoritative references.
Introduction: The Significance of Substituted Pyrazoles
The pyrazole nucleus is a well-established pharmacophore found in numerous FDA-approved drugs, exhibiting a wide range of biological activities including anti-inflammatory, analgesic, anticancer, and antiviral properties. The specific substitutions on the pyrazole ring, such as the ethyl group at the N1 position and the methyl group at the C5 position in 1-Ethyl-5-methyl-1H-pyrazol-4-amine hydrochloride, play a crucial role in modulating its pharmacological and pharmacokinetic profile. The primary amine at the C4 position offers a key site for further chemical modification, making this compound a versatile building block in the synthesis of novel drug candidates. Understanding the fundamental physicochemical properties of this hydrochloride salt is paramount for its effective utilization in drug discovery and development, from formulation and analytical method development to interpreting structure-activity relationships (SAR).
Chemical Identity and Structure
The foundational step in characterizing any chemical entity is to establish its precise chemical identity and structure.
Molecular Structure and Formula
1-Ethyl-5-methyl-1H-pyrazol-4-amine hydrochloride is the hydrochloride salt of the parent compound, 1-Ethyl-5-methyl-1H-pyrazol-4-amine. The formation of the hydrochloride salt is a common strategy in pharmaceutical development to enhance the water solubility and bioavailability of basic amine-containing compounds.[2]
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Molecular Formula: C₆H₁₂ClN₃
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Molecular Weight: 161.63 g/mol
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CAS Number: 90312-79-1
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PubChem CID: 44630908[3]
The structure consists of a five-membered pyrazole ring with an ethyl group attached to one nitrogen atom, a methyl group and an amine group attached to adjacent carbon atoms. The hydrochloride salt is formed by the protonation of the basic nitrogen atom of the amine group.
Physicochemical Properties: A Tabulated Summary
For ease of reference and comparison, the known and predicted physicochemical properties of 1-Ethyl-5-methyl-1H-pyrazol-4-amine hydrochloride are summarized below. It is important to note that experimentally determined data for this specific compound is limited in the public domain; therefore, some values are estimated based on structurally similar compounds and established scientific principles.
| Property | Value (Experimental/Predicted) | Method of Determination/Prediction |
| Molecular Formula | C₆H₁₂ClN₃ | Elemental Analysis |
| Molecular Weight | 161.63 g/mol | Mass Spectrometry |
| Melting Point | Predicted: >200 °C with decomposition | Based on analogs; requires experimental verification via DSC/TGA. |
| Boiling Point | Decomposes before boiling | Thermal Gravimetric Analysis (TGA) |
| Aqueous Solubility | Predicted: Moderately to highly soluble | The hydrochloride salt of an amine is expected to have significantly higher aqueous solubility than the free base.[2] A pH-solubility profile is recommended for full characterization.[4] |
| Solubility in Organic Solvents | Predicted: Soluble in methanol, ethanol; sparingly soluble in less polar solvents like dichloromethane and ethyl acetate. | General solubility trends for amine hydrochloride salts. |
| pKa (of the conjugate acid) | Predicted: 5-7 | Estimated based on the pKa of similar 4-aminopyrazoles. Requires experimental determination by potentiometric titration or UV-spectrophotometry. |
| LogP (Octanol-Water Partition Coefficient of the free base) | Predicted: ~1.8 | Based on computational models for the free base. |
Thermal Analysis: Stability and Phase Behavior
Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are critical for understanding the thermal stability, melting behavior, and presence of solvates or polymorphs.[5][6]
Rationale for Thermal Analysis
In drug development, thermal properties dictate processing conditions (e.g., drying, milling) and storage stability. For a hydrochloride salt, it is crucial to identify the temperature at which decomposition begins, as this defines the upper limit for handling and formulation processes. DSC can reveal melting points, phase transitions, and potential polymorphic forms, while TGA quantifies mass loss as a function of temperature, indicating desolvation or decomposition.[7][8]
Experimental Protocol: Simultaneous TGA-DSC Analysis
A simultaneous TGA-DSC analysis provides comprehensive thermal data from a single sample run.
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Instrument: A calibrated simultaneous thermal analyzer (e.g., PerkinElmer Pyris STA 9 or similar).
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Sample Preparation: Accurately weigh 3-5 mg of 1-Ethyl-5-methyl-1H-pyrazol-4-amine hydrochloride into an alumina or platinum crucible.
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Atmosphere: Purge the furnace with dry nitrogen at a flow rate of 20-50 mL/min to provide an inert atmosphere.
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Temperature Program:
-
Equilibrate at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 350 °C at a heating rate of 10 °C/min.
-
-
Data Analysis:
-
TGA Curve: Analyze for weight loss steps, indicating desolvation or decomposition. The onset temperature of significant weight loss is a key stability indicator.
-
DSC Curve: Analyze for endothermic or exothermic peaks. A sharp endotherm typically indicates melting, while broader endotherms can suggest desolvation. Exotherms often correspond to decomposition.
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Solubility Profile: A Key Determinant of Bioavailability
The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its absorption and bioavailability. The conversion of the parent amine to its hydrochloride salt is a common strategy to improve aqueous solubility.[2]
Rationale for Solubility Studies
Determining the solubility in aqueous and organic media is essential for:
-
Formulation Development: Selecting appropriate solvent systems for liquid dosage forms or for crystallization processes.
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Biopharmaceutical Classification System (BCS): Assessing the permeability and solubility characteristics of the drug.
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Analytical Method Development: Choosing suitable solvents for sample preparation in techniques like HPLC.
Experimental Protocol: pH-Solubility Profiling
The solubility of an ionizable compound like 1-Ethyl-5-methyl-1H-pyrazol-4-amine hydrochloride is pH-dependent. A pH-solubility profile provides a comprehensive understanding of its solubility behavior.
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Materials: A series of buffers with pH values ranging from 2 to 10, a shaker incubator, and an analytical method for quantification (e.g., HPLC-UV).
-
Procedure:
-
Add an excess amount of the compound to vials containing each buffer.
-
Equilibrate the samples in a shaker incubator at a controlled temperature (e.g., 25 °C or 37 °C) for a sufficient time (e.g., 24-48 hours) to ensure saturation.
-
After equilibration, filter the samples to remove undissolved solids.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method.
-
-
Data Analysis: Plot the logarithm of solubility against pH. This profile is crucial for predicting the compound's behavior in the gastrointestinal tract and for developing oral dosage forms.
Spectroscopic Characterization
Spectroscopic techniques provide detailed information about the molecular structure and purity of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the identity and purity of 1-Ethyl-5-methyl-1H-pyrazol-4-amine hydrochloride.
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Rationale: ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR reveals the carbon framework. The chemical shifts, coupling constants, and integration values are used to piece together the molecular structure. For this specific molecule, NMR can confirm the presence of the ethyl and methyl groups and their positions on the pyrazole ring.
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Predicted ¹H NMR Spectrum (in D₂O):
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Ethyl group (CH₃): A triplet around δ 1.3-1.5 ppm.
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Ethyl group (CH₂): A quartet around δ 4.0-4.2 ppm.
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Methyl group (CH₃): A singlet around δ 2.2-2.4 ppm.
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Pyrazole ring proton (CH): A singlet around δ 7.5-7.8 ppm.
-
Amine protons (NH₃⁺): May be a broad singlet or exchange with the solvent.
-
-
Predicted ¹³C NMR Spectrum (in D₂O):
-
Ethyl group (CH₃): ~δ 15 ppm.
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Ethyl group (CH₂): ~δ 45 ppm.
-
Methyl group (CH₃): ~δ 10 ppm.
-
Pyrazole ring carbons: Resonances in the aromatic region, typically between δ 100-150 ppm.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
-
Rationale: For 1-Ethyl-5-methyl-1H-pyrazol-4-amine hydrochloride, IR spectroscopy can confirm the presence of the amine salt, the aromatic pyrazole ring, and the aliphatic C-H bonds. The spectrum of a primary amine salt is distinct from that of the free primary amine.[9]
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Expected IR Absorption Bands (KBr pellet or ATR):
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N-H stretch (from NH₃⁺): A broad, strong band in the region of 3200-2800 cm⁻¹.[9]
-
C-H stretch (aliphatic): Around 2950-2850 cm⁻¹.
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N-H bend (asymmetric and symmetric from NH₃⁺): Two bands in the 1625-1500 cm⁻¹ region.[9]
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C=N and C=C stretch (pyrazole ring): In the 1600-1450 cm⁻¹ region.
-
C-N stretch: In the 1335-1250 cm⁻¹ region for aromatic amines.[10]
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Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
-
Rationale: High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the molecule. The fragmentation pattern can provide further structural information. For this compound, electrospray ionization (ESI) in positive ion mode is a suitable technique.
-
Expected Mass Spectrum (ESI+):
-
Molecular Ion Peak (of the free base): An [M+H]⁺ peak corresponding to the protonated free base (C₆H₁₁N₃), with an m/z of 126.1026.
-
Fragmentation: The fragmentation of pyrazoles often involves the loss of N₂ or HCN from the ring.[11] The specific fragmentation pattern would need to be determined experimentally.
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Synthesis and Purification
Proposed Synthetic Pathway
The synthesis of 4-aminopyrazoles can be achieved through the condensation of a β-ketonitrile with a hydrazine, followed by amination or reduction of a nitro group. A common route involves the reaction of ethylhydrazine with a suitably substituted β-ketonitrile.
Step-by-Step Experimental Protocol
This protocol is a generalized procedure and may require optimization.
-
Step 1: Synthesis of the Pyrazole Core:
-
In a round-bottom flask, dissolve the β-ketonitrile precursor in a suitable solvent such as ethanol.
-
Add ethylhydrazine (or its salt) to the solution.
-
The reaction may be catalyzed by a small amount of acid.
-
Reflux the mixture for several hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and isolate the pyrazole product, which may precipitate or require extraction and purification by column chromatography.
-
-
Step 2: Introduction of the Amino Group:
-
If the precursor leads to a 4-nitro-pyrazole, this can be reduced to the 4-amino-pyrazole using a standard reducing agent like tin(II) chloride or catalytic hydrogenation (H₂ over Pd/C).
-
Alternatively, a 4-hydroxy-pyrazole can be converted to the amine via a multi-step process.
-
-
Step 3: Formation of the Hydrochloride Salt:
-
Dissolve the purified 1-Ethyl-5-methyl-1H-pyrazol-4-amine free base in a suitable anhydrous solvent like diethyl ether or isopropanol.
-
Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with the anhydrous solvent, and dry under vacuum.
-
Analytical Methodologies
A robust analytical method is crucial for quality control, ensuring the identity, purity, and concentration of the compound. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose.
Rationale for HPLC Method Development
HPLC offers high resolution, sensitivity, and quantification capabilities, making it ideal for:
-
Purity Assessment: Separating the main compound from starting materials, by-products, and degradation products.
-
Assay: Accurately determining the concentration of the compound in various matrices.
-
Stability Studies: Monitoring the degradation of the compound over time under different conditions.
Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Determined by measuring the UV spectrum of the compound; likely in the range of 220-280 nm for the pyrazole ring.
-
Sample Preparation: Dissolve the compound in the mobile phase or a suitable solvent to a known concentration.
-
Validation: The method should be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).
Conclusion
This technical guide has provided a detailed overview of the key physicochemical properties of 1-Ethyl-5-methyl-1H-pyrazol-4-amine hydrochloride. While there is a need for more experimentally validated data, the information and protocols presented here, based on established chemical principles and data from analogous compounds, offer a solid foundation for researchers and drug development professionals. A thorough understanding of these properties is indispensable for the rational design of future experiments, the development of robust formulations, and the advancement of new therapeutic agents based on the versatile pyrazole scaffold.
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